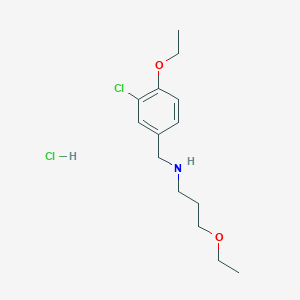![molecular formula C13H11F6N3O2S B4878645 N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4878645.png)
N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. NF-κB is activated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, BAY 11-7082 has been investigated as a potential treatment for these diseases.
Mechanism of Action
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB into the nucleus, where it activates the transcription of genes involved in inflammation and cell survival. Therefore, BAY 11-7082 effectively inhibits the activity of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BAY 11-7082 has also been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis and colitis. Furthermore, BAY 11-7082 has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Advantages and Limitations for Lab Experiments
BAY 11-7082 has several advantages for lab experiments. It is a potent inhibitor of NF-κB and has been shown to be effective in various animal models of diseases. BAY 11-7082 is also readily available and can be synthesized in large quantities. However, there are some limitations to the use of BAY 11-7082 in lab experiments. It is a reactive compound and can covalently modify other proteins, leading to off-target effects. Therefore, careful consideration should be given to the dose and duration of treatment with BAY 11-7082.
Future Directions
For research on BAY 11-7082 include investigating its efficacy in clinical trials for various diseases, optimizing its pharmacokinetics and pharmacodynamics, and identifying potential off-target effects. Furthermore, the development of more potent and selective inhibitors of NF-κB could lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of BAY 11-7082 involves the reaction of 3,5-bis(trifluoromethyl)aniline with 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure BAY 11-7082. The synthesis of BAY 11-7082 has been optimized to produce high yields and purity, making it a suitable compound for further research.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6N3O2S/c1-7-11(6-20-22(7)2)25(23,24)21-10-4-8(12(14,15)16)3-9(5-10)13(17,18)19/h3-6,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQLIRJHXHLDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)
![2-{[5-(isopropylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-1-phenylethanone](/img/structure/B4878582.png)

![N-[4-(acetylamino)phenyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4878598.png)
![N-(2-ethoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878608.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4878609.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4878615.png)
![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4878621.png)
![N-(2,6-diethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4878631.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4878637.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4878652.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4878653.png)
![2-(2-ethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4878664.png)
